

Application Notes and Protocols for Immune Profiling Post-ORIC-533 Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

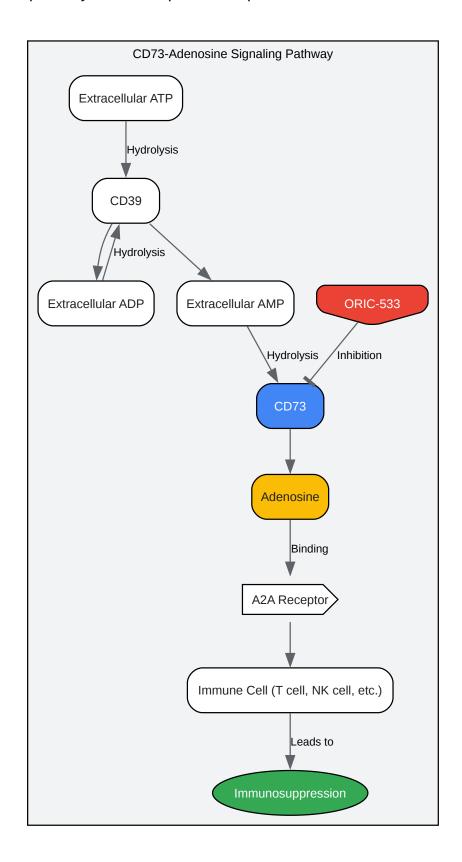
ORIC-533 is a potent and selective oral inhibitor of CD73, an ecto-enzyme that plays a critical role in the adenosine pathway.[1][2][3][4] In the tumor microenvironment, CD73 converts adenosine monophosphate (AMP) to adenosine, a molecule with potent immunosuppressive effects.[5][6][7][8] High levels of adenosine can dampen the anti-tumor activity of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells, allowing cancer cells to evade immune surveillance.[5][8][9] By blocking CD73, ORIC-533 aims to reduce adenosine production, thereby restoring and enhancing the body's natural anti-cancer immune response.[1][2][8] Preclinical and clinical studies have shown that ORIC-533 can lead to the activation of CD8+ T cells and NK cells, highlighting the need for robust methods to monitor these immunological changes.[1][10][11]

This document provides a detailed flow cytometry panel and protocol designed to comprehensively profile the immune landscape in patients undergoing treatment with **ORIC-533**. The proposed panel enables the identification and characterization of key immune cell populations and the assessment of their activation and exhaustion status, providing crucial insights into the pharmacodynamic effects of **ORIC-533**.

Signaling Pathway and Experimental Workflow



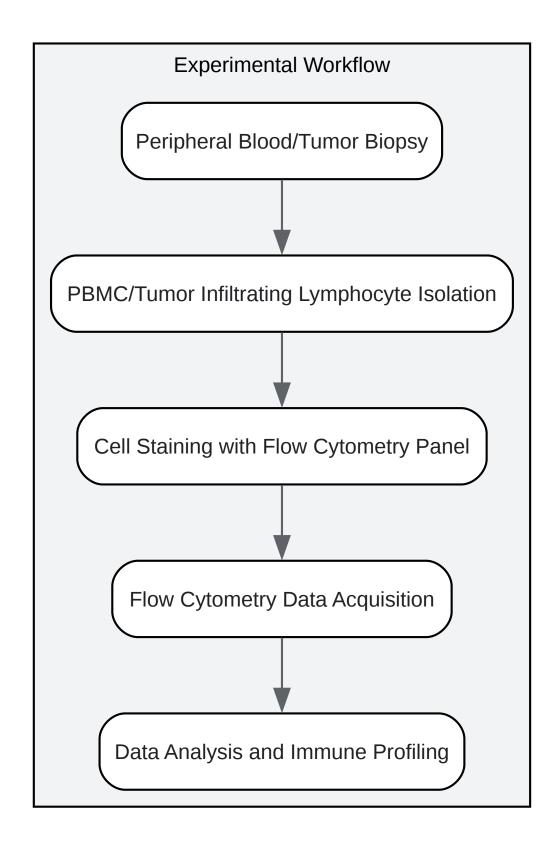
To understand the context of the immune profiling panel, it is essential to visualize both the targeted biological pathway and the experimental process.





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Caption: The CD73-adenosine signaling pathway and the mechanism of ORIC-533.





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Caption: A streamlined workflow for immune profiling using flow cytometry.

Comprehensive Flow Cytometry Panel for Immune Profiling

This multi-parameter flow cytometry panel is designed to provide a comprehensive overview of the key immune cell populations affected by **ORIC-533** treatment. The panel is structured into modules to allow for flexibility depending on the specific research questions and available instrument capabilities.

Table 1: Immune Profiling Flow Cytometry Panel



Core Lineage Panel CD45 BUV395 All leukocytes CD3 BUV496 T cells CD4 APC-R700 Helper T cells CD8 BV786 Cytotoxic T cells CD19 BV605 B cells CD56 PE-Cy7 NK cells CD14 BV510 Monocytes CD11c FITC Dendritic cells HLA-DR PerCP-Cy5.5 Antigen-presenting cells T Cell Activation & Exhaustion Panel Early activation marker CD25 BV711 Activation marker PD-1 (CD279) B8700 Exhaustion marker PD-1 (CD279) B8700 Exhaustion marker LAG-3 (CD223) APC Exhaustion marker Regulatory T Cell (Treg) Panel CD127 BV650 Treg identification (low expression) FoxP3 Alexa Fluor 647 Treg lineage-defining transcription factor Mature, cytotoxic NK cells NK Cell Panel CD16 PE-CF594 Mature, cytotoxic NK cells Ki-67 Alexa Fluor 700 Proliteration marker	Panel Module	Marker	Fluorochrome	Target Cell Population/Function
CD4 APC-R700 Helper T cells CD8 BV786 Cytotoxic T cells CD19 BV605 B cells CD56 PE-Cy7 NK cells CD14 BV510 Monocytes CD11c FITC Dendritic cells HLA-DR PerCP-Cy5.5 Antigen-presenting cells T Cell Activation & Exhaustion Panel CD69 PE Early activation marker CD25 BV711 Activation marker, Treg marker PP-1 (CD279) BB700 Exhaustion marker PD-1 (CD279) BB700 Exhaustion marker LAG-3 (CD23) APC Exhaustion marker Regulatory T Cell (Treg) Panel CD127 BV650 Treg identification (low expression) FoxP3 Alexa Fluor 647 Treg lineage-defining transcription factor Mature, cytotoxic NK cells NK Cell Panel CD16 PE-CF594 Mature, cytotoxic NK cells	Core Lineage Panel	CD45	BUV395	All leukocytes
CD8 BV786 Cytotoxic T cells CD19 BV605 B cells CD56 PE-Cy7 NK cells CD14 BV510 Monocytes CD11c FITC Dendritic cells HLA-DR PerCP-Cy5.5 Antigen-presenting cells T Cell Activation & Exhaustion Panel CD69 PE Early activation marker CD25 BV711 Activation marker, Treg marker Treg marker PD-1 (CD279) BB700 Exhaustion marker TIM-3 (CD366) BV421 Exhaustion marker LAG-3 (CD223) APC Exhaustion marker Regulatory T Cell (Treg) Panel CD127 BV650 Treg identification (low expression) FoxP3 Alexa Fluor 647 Treg lineage-defining transcription factor NK Cell Panel CD16 PE-CF594 Mature, cytotoxic NK cells NKG2D BV750 Activating receptor	CD3	BUV496	T cells	
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Regulatory T Cell (Treg) Panel FoxP3 Alexa Fluor 647 Treg lineage-defining transcription factor NK Cell Panel CD16 PE-CF594 Mature, cytotoxic NK cells NKG2D BV750 Activating receptor	TIM-3 (CD366)	BV421	Exhaustion marker	_
(Treg) Panel CD127 BV650 expression) FoxP3 Alexa Fluor 647 Treg lineage-defining transcription factor NK Cell Panel CD16 PE-CF594 Mature, cytotoxic NK cells NKG2D BV750 Activating receptor	LAG-3 (CD223)	APC	Exhaustion marker	_
NK Cell Panel CD16 PE-CF594 NKG2D Alexa Fluor 647 transcription factor Mature, cytotoxic NK cells Activating receptor		CD127	BV650	
NK Cell Panel CD16 PE-CF594 cells NKG2D BV750 Activating receptor	FoxP3	Alexa Fluor 647		
	NK Cell Panel	CD16	PE-CF594	-
Ki-67 Alexa Fluor 700 Proliferation marker	NKG2D	BV750	Activating receptor	
	Ki-67	Alexa Fluor 700	Proliferation marker	_



Myeloid Cell Panel	CD15	V450	Granulocytes, MDSC marker
CD33	PE-Cy5	Myeloid lineage marker, MDSC marker	
CD163	BV711	M2 Macrophage marker	
CD80	BB515	M1 Macrophage, DC activation marker	
CD86	BUV737	DC activation marker	•

Experimental Protocol

This protocol outlines the steps for staining peripheral blood mononuclear cells (PBMCs) for analysis using the proposed flow cytometry panel. Modifications may be required for other sample types, such as tumor-infiltrating lymphocytes.

Materials:

- Ficoll-Paque PLUS
- Phosphate Buffered Saline (PBS)
- FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
- Fc Block (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated antibodies (as listed in Table 1)
- Live/Dead Fixable Viability Dye
- Intracellular Staining Buffer Set (e.g., FoxP3/Transcription Factor Staining Buffer Set)
- 5 mL polystyrene round-bottom tubes
- Flow cytometer with appropriate laser and filter configuration



Procedure:

- PBMC Isolation:
 - Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
 - Wash the isolated PBMCs twice with PBS.
 - Resuspend the cell pellet in FACS buffer and perform a cell count.
- Surface Staining:
 - Aliquot 1-2 x 10^6 PBMCs into each flow cytometry tube.
 - Stain for viability by incubating the cells with a live/dead fixable dye for 20 minutes at room temperature, protected from light.
 - Wash the cells with FACS buffer.
 - Block non-specific antibody binding by incubating the cells with Fc Block for 10 minutes at 4°C.
 - Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers (Core Lineage, T Cell Activation & Exhaustion, NK Cell, and Myeloid panels).
 - Incubate for 30 minutes at 4°C, protected from light.
 - Wash the cells twice with FACS buffer.
- Intracellular Staining (for Treg Panel):
 - Fix and permeabilize the cells using an intracellular staining buffer set, following the manufacturer's protocol. This step is crucial for staining the intranuclear transcription factor FoxP3.
 - Add the anti-FoxP3 and anti-Ki-67 antibodies and incubate for 30-45 minutes at room temperature, protected from light.



- Wash the cells with permeabilization buffer.
- Data Acquisition:
 - Resuspend the final cell pellet in 300-500 μL of FACS buffer.
 - Acquire the samples on a properly calibrated flow cytometer. Ensure that compensation controls (single-stained beads or cells) are run for each fluorochrome used in the panel.
- Data Analysis:
 - Analyze the acquired data using appropriate flow cytometry analysis software.
 - Use a sequential gating strategy to identify the different immune cell populations. Start by gating on singlets, then live cells, followed by CD45+ leukocytes. From there, identify the major lineages (T cells, B cells, NK cells, monocytes) and further dissect the subsets based on the markers in the panel.

Conclusion

The provided flow cytometry panel and protocol offer a robust framework for the detailed immunophenotyping of patients treated with the CD73 inhibitor, **ORIC-533**. By quantifying changes in the frequency, activation, and exhaustion status of key immune cell populations, researchers and clinicians can gain valuable insights into the mechanism of action of **ORIC-533** and its impact on the anti-tumor immune response. This information is critical for guiding the clinical development of this promising new cancer immunotherapy.

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